molecular formula C10H16N2O2 B1526558 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1251088-26-2

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1526558
CAS RN: 1251088-26-2
M. Wt: 196.25 g/mol
InChI Key: VEACVCJKSAXCGY-UHFFFAOYSA-N
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Description

“1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Scientific Research Applications

Improved Synthesis Methods

One of the key research areas involves the development of improved synthesis methods for pyrazole derivatives. A study by Dong (2011) highlighted an enhanced synthesis process for 1H-pyrazole-4-carboxylic acid, achieving a significantly higher yield compared to previous methods. This advancement is crucial for the efficient production of pyrazole-based compounds for further applications (C. Dong, 2011).

Novel Heterocyclic Products

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has led to the synthesis of novel pyrazolo[3,4-b]pyridine products. These processes, as described by Ghaedi et al. (2015), are notable for their efficiency in generating new N-fused heterocycle products with good to excellent yields, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Aseyeh Ghaedi et al., 2015).

Structural and Spectral Investigations

In-depth experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their structural, spectral, and electronic properties. These investigations provide valuable insights into the molecular characteristics and potential applications of these compounds in various scientific and industrial fields (S. Viveka et al., 2016).

Metal Coordination Polymers

Research has also focused on the synthesis and structural diversity of metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Cheng et al. (2017) demonstrated how these ligands can assemble with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers, highlighting their potential in material science and catalysis (M. Cheng et al., 2017).

Corrosion Inhibition

The derivatives of pyrazole, including those related to 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition properties. Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates and suggesting potential industrial applications (L. Herrag et al., 2007).

Future Directions

The future directions for “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the versatility of pyrazole derivatives, they may find use in various fields such as medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

1-butyl-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACVCJKSAXCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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